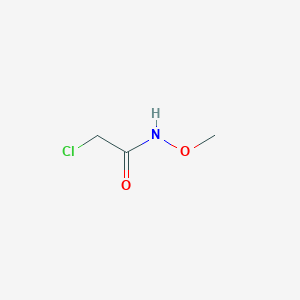

2-chloro-N-methoxyacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-methoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO2/c1-7-5-3(6)2-4/h2H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUWWITOOFIHCJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80509541 | |

| Record name | 2-Chloro-N-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36851-81-7 | |

| Record name | 2-Chloro-N-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Safety and Handling Guide for 2-chloro-N-methoxy-N-methylacetamide

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 2-chloro-N-methoxy-N-methylacetamide (CAS No. 67442-07-3). As a key building block in organic synthesis, particularly as a Weinreb amide for the preparation of ketones, its proper use is paramount to ensuring laboratory safety and experimental integrity. This guide moves beyond a standard Safety Data Sheet (SDS) to provide causal explanations for safety protocols, self-validating procedures, and authoritative references to empower laboratory personnel with the knowledge required for responsible handling.

A note on chemical nomenclature: The topic requested was "2-chloro-N-methoxyacetamide". However, the vast majority of safety data and common laboratory use pertains to its N-methylated analog, "2-chloro-N-methoxy-N-methylacetamide" (CAS 67442-07-3). This guide will focus on the latter, more prevalent compound, assuming it to be the intended subject of inquiry.

Chemical Identification and Physicochemical Profile

Understanding the fundamental properties of a chemical is the first step in a thorough risk assessment. These characteristics dictate its behavior under various laboratory conditions and inform the necessary safety precautions.

| Property | Value | Source |

| Chemical Name | 2-chloro-N-methoxy-N-methylacetamide | [1] |

| Synonyms | Methyl 2-Chloro-N-methylacetohydroxamate | [1] |

| CAS Number | 67442-07-3 | [1][2] |

| Molecular Formula | C4H8ClNO2 | [1] |

| Molecular Weight | 137.56 g/mol | [1] |

| Appearance | Off-white to light orange solid | [1][2] |

| Melting Point | 37 - 42 °C / 98.6 - 107.6 °F | [2] |

| Boiling Point | 94 - 95 °C / 201.2 - 203 °F | [2] |

| Flash Point | 104 °C / 219.2 °F (closed cup) | [1][2] |

| Stability | Stable under normal conditions | [2] |

Hazard Identification and GHS Classification

2-chloro-N-methoxy-N-methylacetamide is classified as a hazardous substance. Its primary risks involve acute toxicity via multiple exposure routes and irritation to the skin and eyes. The Globally Harmonized System (GHS) classification provides a universally understood framework for these hazards.

| GHS Classification | Hazard Statement | Precautionary Statement Codes | Source |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312, P501 | [2] |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | P280, P302+P352, P312, P362+P364 | [1][2] |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | P261, P271, P304+P340, P312 | [1][2] |

| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313 | [1][3] |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 | [1][3] |

| STOT SE 3 | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233 | [1][3] |

The following diagram illustrates the logical flow from hazard identification to the implementation of necessary controls, forming the basis of a laboratory-specific risk assessment.

Caption: Workflow for assessing and mitigating hazards.

Proactive Safety Protocols and Procedures

A culture of safety is built on proactive, rather than reactive, measures. The following protocols are designed to minimize exposure and prevent accidents.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous dust or vapors is through engineering controls.

-

Causality: The compound is harmful if inhaled and can cause respiratory irritation[1][2][3]. Its solid form can easily become airborne as dust during handling. Therefore, physical containment is essential.

-

Protocol:

-

All weighing, dispensing, and reaction setup involving 2-chloro-N-methoxy-N-methylacetamide must be conducted inside a certified chemical fume hood.

-

Ensure the fume hood has a face velocity appropriate for handling powdered solids (typically 80-120 feet per minute).

-

An eyewash station and safety shower must be readily accessible and tested regularly[4].

-

Personal Protective Equipment (PPE): A Necessary Barrier

When engineering controls cannot eliminate all risk of exposure, PPE is critical.

-

Causality: The substance is harmful in contact with skin and causes serious eye irritation[1][2]. Direct contact must be prevented.

-

Protocol:

-

Eye/Face Protection: Wear chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166[2][4]. A face shield may be required for larger quantities or when there is a significant splash risk.

-

Skin Protection: Wear nitrile gloves. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid contaminating skin[5]. A lab coat must be worn and kept buttoned.

-

Respiratory Protection: For situations where dust exposure may exceed permissible limits (e.g., cleaning a large spill), a NIOSH-approved respirator with a particulate filter is necessary[2][4].

-

Safe Handling and Dispensing Workflow

-

Preparation: Don appropriate PPE and ensure the fume hood is operational. Place a plastic-backed absorbent liner on the work surface to contain minor spills.

-

Dispensing: Use a spatula to carefully transfer the solid from its storage container to a tared weigh boat or reaction vessel. Avoid any actions that could generate dust, such as dropping the solid from a height.

-

Closure: Immediately and tightly close the main storage container after dispensing[1][2].

-

Cleanup: Clean the spatula and any contaminated surfaces. Dispose of the weigh boat and absorbent liner in the designated solid chemical waste container.

-

Post-Handling: Remove gloves and wash hands thoroughly with soap and water[1].

Emergency Procedures: A Plan for When Things Go Wrong

Preparedness is key to mitigating the impact of an accidental exposure or release.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

-

If Inhaled: Move the person into fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[1][2].

-

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing[2]. Seek medical attention[1].

-

In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open[1][2]. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[2].

-

If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately[1][2].

The decision tree below outlines the immediate steps to take following an exposure event.

Caption: Decision tree for first aid response to exposure.

Accidental Release and Spill Cleanup

-

Evacuate: Alert personnel in the immediate area and evacuate if the spill is large.

-

Ventilate: Ensure the area is well-ventilated, but avoid actions that could disperse dust.

-

Protect: Wear appropriate PPE, including respiratory protection, gloves, and goggles.

-

Clean: Gently sweep up the spilled solid and place it into a suitable, closed, and labeled container for disposal. Moisten the material slightly with water to prevent dusting if appropriate[6].

-

Decontaminate: Clean the spill area with soap and water.

Fire-Fighting Measures

-

Causality: While it is a solid with a relatively high flash point (104 °C), it is combustible. Fires involving this material will produce highly toxic and corrosive gases, including hydrogen chloride and nitrogen oxides[1][2].

-

Protocol:

Storage, Stability, and Disposal

Proper storage is crucial for maintaining chemical integrity and preventing hazardous reactions.

Storage and Stability

-

Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated area[1][2]. A recommended storage temperature is 2-8 °C[1].

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong alkalis to prevent potentially hazardous reactions[2].

-

Stability: The compound is stable under recommended storage conditions[2]. Avoid exposure to moisture[2].

Waste Disposal

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

-

Collect waste 2-chloro-N-methoxy-N-methylacetamide and contaminated materials (e.g., gloves, weigh paper) in a designated, sealed, and clearly labeled hazardous waste container.

-

Do not mix with incompatible waste streams.

-

Arrange for pickup and disposal by a licensed hazardous waste management company.

Toxicological and Ecological Information

-

Human Toxicology: This compound is presumed to be harmful to humans based on its GHS classification for acute toxicity via oral, dermal, and inhalation routes[2]. It is a confirmed skin and eye irritant[3]. While no specific carcinogenicity data is available for this compound, it is structurally related to 2-chloroacetamide, which is suspected of damaging fertility or the unborn child[5][6]. Prudence dictates handling it as a potential reproductive toxin.

-

Ecotoxicology: Data on the environmental impact is limited. However, related compounds like 2-chloroacetamide are harmful to aquatic life[5][6]. Therefore, releases into the environment, especially into drains or waterways, must be strictly avoided[1][3].

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloroacetamide, 98%. Retrieved from [Link]

-

Sdfine. (n.d.). 2-chloroacetamide Safety Data Sheet. Retrieved from [Link]

-

International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): 2-CHLOROACETAMIDE. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling and Storage of 2-chloro-N-methoxyacetamide

This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the safe and effective handling and storage of 2-chloro-N-methoxyacetamide (CAS No. 67442-07-3). Adherence to these protocols is critical to ensure personnel safety, maintain compound integrity, and promote reproducible experimental outcomes.

Introduction to this compound: A Versatile Reagent

This compound is a bifunctional organic compound featuring a reactive chloroacetyl group and a Weinreb amide.[1] This unique structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[2] Its role as a precursor in the synthesis of biologically active molecules, such as the quorum-sensing molecule 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS), underscores its importance in drug development and antimicrobial research.[1]

The Weinreb amide functionality allows for controlled reactions with organometallic reagents to form ketones, avoiding the over-addition often seen with other amide derivatives.[1] The reactive chlorine atom provides a site for various substitution reactions, further enhancing its utility as a chemical building block.[1] Given its reactivity and potential hazards, a thorough understanding of its properties and safe handling procedures is paramount.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its safe handling and storage.

| Property | Value | Source |

| CAS Number | 67442-07-3 | [3] |

| Molecular Formula | C4H8ClNO2 | [3] |

| Molecular Weight | 137.56 g/mol | [3] |

| Appearance | White to light yellow or off-white solid/crystals | [2][4][5] |

| Melting Point | 37 - 42 °C / 98.6 - 107.6 °F | [5] |

| Boiling Point | 94 - 95 °C | [4][5] |

| Flash Point | 104 °C / 219.2 °F (closed cup) | [4][5] |

| Density | 1.178 g/cm³ | [2][6] |

| Purity | Typically ≥95% | [6] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The primary hazards include:

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5]

-

Irritation: Causes skin irritation and serious eye irritation.[6][7] May also cause respiratory irritation.[6][7]

Due to these hazards, strict adherence to safety protocols is mandatory.

Engineering Controls

The primary line of defense is to minimize exposure through engineering controls:

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][8] This is crucial to keep airborne concentrations low and prevent inhalation of dust or vapors.[8]

-

Safety Equipment: Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[8]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound:

-

Eye and Face Protection: Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[5][8]

-

Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[8] Gloves should be inspected before use and disposed of properly after handling. Protective clothing should be worn to minimize skin contact.[8]

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[8] Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[8]

Comprehensive Handling and Storage Protocols

The following protocols are designed to ensure the safe handling and storage of this compound, from receipt to disposal.

Receiving and Inspection

Upon receipt of this compound, a trained individual should inspect the container for any signs of damage or leaks. The container should be clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

Storage

Proper storage is crucial to maintain the stability and integrity of the compound and to prevent accidents.

-

Temperature: The recommended storage temperature is between 2 - 8 °C.[4] Store in a cool, dry place.[4][8]

-

Container: Keep the container tightly closed when not in use.[4][8] Store in the original container.

-

Incompatible Materials: Store away from incompatible materials, such as strong oxidizing agents, strong acids, and strong alkalis.[5]

-

Ventilation: Store in a well-ventilated area.[8]

-

Security: The storage area should be locked and accessible only to authorized personnel.[9]

Handling Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

Experimental Protocol: Weighing and Dispensing

-

Preparation:

-

Ensure all necessary PPE is correctly worn.

-

Verify that the chemical fume hood is operational.

-

Place a calibrated analytical balance inside the fume hood.

-

Have appropriate spill cleanup materials readily available.

-

-

Procedure:

-

Retrieve the container of this compound from its designated storage location.

-

Place the container inside the fume hood.

-

Carefully open the container.

-

Using a clean spatula, transfer the desired amount of the solid to a tared weigh boat or appropriate container.

-

Minimize the generation of dust.[8]

-

Once the desired amount is weighed, securely close the primary container.

-

-

Post-Procedure:

-

Wipe down the spatula and any contaminated surfaces within the fume hood with an appropriate solvent.

-

Return the primary container to its designated storage location.

-

Properly dispose of the weigh boat and any contaminated wipes in a designated hazardous waste container.

-

Spill Management and Waste Disposal

Spill Response

In the event of a spill, follow these procedures:

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Wearing appropriate PPE, contain the spill. Pick up and arrange disposal without creating dust.[4] Sweep up the spilled solid and place it into a suitable, closed container for disposal.[4]

-

Clean: Clean the spill area thoroughly.

-

Report: Report the spill to the appropriate safety personnel.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Containers: Dispose of contents and the container in accordance with local, regional, national, and international regulations.[10] Do not empty into drains.[9][11]

-

Chemical Waste: For disposal, it may be necessary to mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4][11] Always use a licensed disposal company.[11]

-

Contaminated Materials: Empty containers may retain product residue and should be handled as hazardous waste.[10] Contaminated lab coats and other reusable PPE should be decontaminated before reuse.

First Aid Measures

In case of exposure, immediate medical attention is required.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek medical attention.[5]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[9] Remove contaminated clothing and shoes.[5] If skin irritation occurs, get medical advice.[9]

-

Inhalation: Move the person to fresh air.[5] If breathing is difficult, give artificial respiration.[4][5] Call a poison center or doctor if you feel unwell.[9]

-

Ingestion: If swallowed, immediately call a poison center or doctor.[9][10] Rinse mouth with water.[5][9] Do not induce vomiting.[10]

Conclusion

This compound is an important reagent in drug discovery and development. Its effective use is predicated on a thorough understanding of its hazards and the implementation of rigorous safety protocols. By following the guidelines outlined in this document, researchers and scientists can work with this compound safely and effectively, ensuring both personal safety and the integrity of their scientific work.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloroacetamide, 98%. [Link]

-

Sdfine. (n.d.). 2-chloroacetamide. [Link]

-

Chem Service. (2015). SAFETY DATA SHEET. [Link]

-

PubChem. (2026). 2-Chloro-N-methoxy-N-methylacetamide. [Link]

-

NIST. (n.d.). 2-Chloro-N-methylacetamide. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 2-Chloro-N-methoxy-N-methylacetamide. [Link]

-

PubChem. (n.d.). 2-chloro-N-methylacetamide. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Chloro-N-methoxy-N-methylacetamide Online | 2-Chloro-N-methoxy-N-methylacetamide Manufacturer and Suppliers [scimplify.com]

- 3. 2-Chloro-N-methoxy-N-methylacetamide | C4H8ClNO2 | CID 2734716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-CHLORO-N-METHOXY-N-METHYLACETAMIDE - Safety Data Sheet [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. aaronchem.com [aaronchem.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. cdn.chemservice.com [cdn.chemservice.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

Solubility Profiling and Thermodynamic Analysis of 2-Chloro-N-methoxyacetamide

Topic: Solubility of 2-chloro-N-methoxyacetamide in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Identification

This compound (CAS: 36851-81-7 ) is a specialized functionalized amide intermediate often utilized in the synthesis of hydroxamic acid derivatives, agrochemicals, and pharmaceutical building blocks.[1] Unlike its N-methylated analog (Weinreb amide linker), this secondary amide possesses a distinct hydrogen bond donor site (N-H), significantly influencing its solubility profile and solid-state thermodynamics.

Currently, comprehensive peer-reviewed solubility datasets (e.g., mole fraction vs. temperature in pure solvents) are not widely available in open literature for this specific CAS entry. Consequently, this guide functions as a protocol-driven technical whitepaper . It provides the structural basis for solubility prediction, a validated experimental workflow for data generation, and the thermodynamic framework required to model the resulting data for process optimization (e.g., crystallization).

Physicochemical Profile

| Property | Detail |

| IUPAC Name | This compound |

| CAS Number | 36851-81-7 |

| Molecular Formula | C |

| Molecular Weight | 123.54 g/mol |

| Physical State | Solid (Melting Point ~39–41 °C) |

| Key Functional Groups |

Theoretical Solubility Profile & Solvent Selection

Before experimental determination, solvent screening must be guided by the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP). The presence of the N-H group makes this compound more polar than its tertiary amide counterparts.

Predicted Solubility Trends

Based on the molecular structure (

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Protic | Methanol, Ethanol, IPA | High | Strong Hydrogen Bonding (HB) interactions. The solvent -OH accepts H from amide N-H and donates H to carbonyl/methoxy O. |

| Polar Aprotic | DMSO, DMF, DMAc | Very High | Dipole-dipole interactions disrupt the crystal lattice effectively. Excellent for reaction media. |

| Ketones/Esters | Acetone, Ethyl Acetate | Moderate to High | Good dipole interactions. Likely candidates for cooling crystallization due to steep solubility curves. |

| Chlorinated | Dichloromethane, Chloroform | High | Favorable dispersion forces and weak H-bonding; good solubilizing power for the chloro-alkyl chain. |

| Aromatic | Toluene, Xylene | Moderate | |

| Alkanes | n-Hexane, n-Heptane, Cyclohexane | Low (Insoluble) | Lack of polar interactions. Ideal anti-solvents to induce precipitation. |

Experimental Protocol: Solubility Determination

To generate high-fidelity solubility data suitable for thermodynamic modeling, the Dynamic Laser Monitoring Method or the Static Gravimetric Method is recommended. The protocol below outlines the Static Equilibrium Method, which is the gold standard for accuracy.

Workflow Diagram (DOT)

The following diagram illustrates the self-validating workflow for determining solubility.

Figure 1: Step-by-step workflow for the determination of solid-liquid equilibrium (solubility).

Detailed Methodology

-

Preparation: Add excess this compound solid to a jacketed glass vessel containing 50 mL of the target solvent.

-

Equilibration: Stir the suspension continuously using a magnetic stirrer at the desired temperature (

K) for 24–48 hours. The temperature must be controlled by a circulating water bath. -

Sampling: Stop stirring and allow the phases to separate for 2 hours (isothermal). Withdraw the supernatant using a pre-heated syringe equipped with a 0.22

m PTFE filter to exclude solid particles. -

Quantification:

-

Gravimetric: Evaporate the solvent in a tared dish and weigh the residue.

-

Chromatographic (Preferred): Dilute the aliquot and analyze via HPLC (UV detection at 210–220 nm) or GC-FID.

-

-

Replication: Perform measurements in triplicate. The relative standard deviation (RSD) must be

for the data to be considered reliable.

Thermodynamic Modeling

Once experimental mole fraction solubility (

Modified Apelblat Equation

This semi-empirical model is widely used for correlating solubility data in pure solvents:

-

A, B, C: Empirical parameters determined by non-linear regression.

-

Utility: Provides excellent interpolation accuracy for process design.

van't Hoff Equation

Used to determine the apparent thermodynamic functions:

- : Apparent standard enthalpy of dissolution.

- : Apparent standard entropy of dissolution.

-

Interpretation:

-

If

, the dissolution is endothermic (solubility increases with T). -

If

, the process is spontaneous.

-

Process Applications: Crystallization Strategy

For purification of this compound, the solubility profile suggests specific crystallization techniques.

Cooling Crystallization

-

Solvents: Ethyl Acetate or Toluene.

-

Mechanism: The solubility curve in these solvents is typically steep (high solubility at high T, low at low T), allowing for high recovery yields upon cooling.

Anti-Solvent Crystallization

-

System: Dissolve in minimal Acetone or Methanol (Solvent)

Slowly add n-Heptane or Water (Anti-solvent). -

Control: This method allows for precise control over particle size distribution (PSD) by adjusting the addition rate.

Logic Diagram for Purification

Figure 2: Purification logic flow for thermal-sensitive amides.

References

-

Compound Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734716, 2-Chloro-N-methoxy-N-methylacetamide (Structural Analog Reference). Retrieved from .[2]

-

Experimental Methodology: Sha, F., et al. (2020).[2] "Thermodynamic analysis and solubility measurement of 2-chloro-N-(hydroxymethyl)acetamide in pure and binary solvents." Journal of Chemical & Engineering Data. (Methodological Standard).[3][4]

- Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics.

-

Safety & Handling: Sigma-Aldrich. Safety Data Sheet: 2-Chloro-N-methoxy-N-methylacetamide. (Handling protocols for chloroacetamides). Retrieved from .[5][4]

Note: Specific solubility data tables for CAS 36851-81-7 are not currently indexed in major thermodynamic databases (NIST, DDB). The protocols above are the industry standard for generating this missing data.

Sources

- 1. 36851-81-7 | this compound | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 2. 2-chloro-N-methylacetamide | C3H6ClNO | CID 66773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-N-methylacetamide [webbook.nist.gov]

- 4. This compound | 36851-81-7 [sigmaaldrich.com]

- 5. 2-Chloro-N-methoxy-N-methylacetamide 98 67442-07-3 [sigmaaldrich.com]

Methodological & Application

Application Note: Optimized Synthesis of 2-Chloro-N-methoxyacetamide

Executive Summary

This application note details the protocol for synthesizing 2-chloro-N-methoxyacetamide (CAS: 14368-54-8, generic structure class) via the acylation of O-methylhydroxylamine hydrochloride with chloroacetyl chloride.[1][2][3]

This compound serves as a critical "masked" electrophile and a precursor to N-methoxy-lactams and specialized hydroxamic acid derivatives.[1][2][3] Unlike standard amide couplings, this reaction requires careful management of the nucleophile's hydrochloride salt form and the high reactivity of the

Key Protocol Advantages:

-

Selectivity: Optimized temperature control prevents bis-acylation.[1][2][3]

-

Scalability: The Biphasic Schotten-Baumann method (Method A) allows for easy heat management and salt removal.[1][2][3]

-

Purity: Self-validating extraction logic minimizes hydrolysis byproducts.[1][2][3]

Chemical Strategy & Mechanism[1][2][3][4][5]

Reaction Design

The synthesis involves a Nucleophilic Acyl Substitution (Addition-Elimination).[1][2][3] The challenge lies in the starting material, O-methylhydroxylamine, which is supplied as a hydrochloride salt (

To effect the reaction, a base must perform two distinct roles:

-

Liberation: Deprotonate the ammonium salt to generate the free nucleophile (

).[2][3] -

Scavenging: Neutralize the HCl generated during the acylation to drive the equilibrium and prevent acid-catalyzed side reactions.

Mechanistic Pathway

The free amine attacks the carbonyl carbon of the chloroacetyl chloride, forming a tetrahedral intermediate. This collapses to expel the chloride ion, yielding the amide and HCl.

Figure 1: Mechanistic pathway of the N-acylation reaction.

Experimental Protocols

Method A: Biphasic Schotten-Baumann (Recommended)

Best for: Scale-up (>5g), safety, and efficient removal of inorganic salts.[1][2]

Reagents:

| Reagent | MW ( g/mol ) | Equiv. | Role |

|---|---|---|---|

| O-Methylhydroxylamine HCl | 83.52 | 1.1 | Nucleophile Source |

| Chloroacetyl Chloride | 112.94 | 1.0 | Electrophile |

| Potassium Carbonate (

Protocol Steps:

-

Preparation of Aqueous Phase: Dissolve

(2.5 eq) in distilled water (approx. 5 mL per gram of carbonate) in a round-bottom flask. -

Nucleophile Liberation: Add O-methylhydroxylamine hydrochloride (1.1 eq) to the cooled carbonate solution. Stir for 10 minutes.

-

Biphasic Setup: Add DCM (volume equal to the water phase) to the flask.[2][3] Vigorous stirring is essential to maximize the interfacial surface area.[2][3]

-

Acylation (Critical Step): Dilute Chloroacetyl chloride (1.0 eq) in a small volume of DCM. Add this solution dropwise to the vigorously stirring biphasic mixture over 30–45 minutes, maintaining the internal temperature <5°C.

-

Why? Rapid addition causes localized heating, leading to hydrolysis of the acid chloride to chloroacetic acid.[3]

-

-

Reaction Maintenance: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.

-

Workup:

Method B: Anhydrous Conditions

Best for: Small scale (<1g) or water-sensitive analogs.[1][2][3]

Reagents:

Protocol Steps:

-

Suspend O-methylhydroxylamine HCl (1.0 eq) in anhydrous DCM under Nitrogen/Argon.

-

Add

(2.2 eq) and cool to 0°C. Stir until the salt dissolves/suspends finely. -

Stir at 0°C for 1 hour, then RT for 1 hour.

-

Workup: The reaction will produce a thick precipitate of

.[2][3] Filter this solid off before aqueous workup to simplify extraction. Wash the filtrate with water/brine as in Method A.

Workflow Visualization

Figure 2: Workup and purification workflow for the biphasic protocol.

QC & Characterization

| Parameter | Specification | Method |

| Appearance | White crystalline solid or colorless oil | Visual |

| Melting Point | 39–41°C (Typical for N-Me analog; N-H similar) | Capillary |

| Purity | >95% | HPLC/GC |

Troubleshooting:

-

Low Yield: Usually due to hydrolysis of chloroacetyl chloride.[2][3] Ensure the temperature is kept low during addition.

-

Coloration: Yellow/Brown indicates oxidation or presence of free iodine (if using iodide catalysts).[2][3] Recrystallize from Hexane/EtOAc.[2][3]

Safety & Hazards

Chloroacetyl Chloride:

-

Lachrymator: Causes severe eye irritation and tearing.[2][3] Must be handled in a fume hood.[2][3]

-

Corrosive: Reacts violently with water to release HCl gas.[2][3]

-

Toxicity: Highly toxic by inhalation and skin absorption.[2][3]

O-Methylhydroxylamine HCl:

Emergency Protocol:

-

Skin Contact: Wash immediately with polyethylene glycol 400 (if available) or copious water.[2][3]

-

Spill: Neutralize acid chloride spills with weak base (soda ash) before cleanup.[2][3]

References

-

Preparation of Chloroacetamides (General Protocol)

-

Weinreb Amide Precursors (Analogous Chemistry)

-

Hydroxylamine Reactivity

-

Schotten-Baumann Conditions

Sources

Application Note & Protocol: Laboratory Synthesis of 2-Chloro-N-methoxyacetamide

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 2-chloro-N-methoxyacetamide, a valuable bifunctional intermediate in organic synthesis. The protocol details a robust and reproducible method based on the N-acylation of O-methylhydroxylamine hydrochloride with chloroacetyl chloride. Emphasis is placed on the rationale behind procedural steps, critical safety considerations, in-process controls, and methods for product characterization and validation. This guide is intended for researchers, scientists, and professionals in chemical and drug development who require a reliable method for preparing this key synthetic building block.

Introduction and Scientific Rationale

This compound (CAS No. 67442-07-3) is a versatile reagent in synthetic organic chemistry.[1] Its utility stems from its bifunctional nature, incorporating both a reactive chloroacetyl group, amenable to various nucleophilic substitutions, and a stable N-methoxyamide moiety. This structure makes it an important precursor in the synthesis of more complex molecules, including agrochemicals and pharmaceutical intermediates.[2] For instance, related N-alkoxyamides are prized for their controlled reactivity towards organometallic reagents, enabling the synthesis of ketones without the common side-reaction of over-addition that can plague other acyl derivatives.[3]

The synthesis described herein proceeds via a classic nucleophilic acyl substitution (N-acylation). The core of the reaction is the attack of the nucleophilic nitrogen atom of methoxyamine on the electrophilic carbonyl carbon of chloroacetyl chloride.

Causality of Reagent Selection:

-

O-Methylhydroxylamine Hydrochloride: Methoxyamine is typically supplied and stored as its more stable hydrochloride salt. Therefore, a base is required in situ to neutralize the acid and liberate the free, nucleophilic methoxyamine for the reaction to proceed.

-

Chloroacetyl Chloride: This is a highly reactive acylating agent, ensuring efficient and rapid conversion under controlled conditions. Its high electrophilicity drives the reaction forward.[4]

-

Sodium Bicarbonate (NaHCO₃): A moderately weak inorganic base is chosen for a dual purpose. Firstly, it neutralizes the hydrochloride salt of the starting material. Secondly, it scavenges the hydrochloric acid (HCl) byproduct generated during the acylation reaction. Its use minimizes side reactions that could be promoted by stronger or organic bases and simplifies the work-up, as the byproducts (NaCl, H₂O, CO₂) are easily removed.

-

Solvent System: A biphasic system of Dichloromethane (DCM) and water is employed. DCM serves to dissolve the chloroacetyl chloride and the final organic product, while the aqueous phase dissolves the O-methylhydroxylamine hydrochloride and the sodium bicarbonate. This setup, a form of the Schotten-Baumann reaction condition, allows for efficient mixing and reaction at the interface while controlling the high reactivity of the acyl chloride and minimizing its hydrolysis.

Core Synthesis Reaction Scheme

The overall transformation involves the base-mediated condensation of O-methylhydroxylamine hydrochloride and chloroacetyl chloride.

Caption: Overall reaction for the synthesis of this compound.

Critical Safety and Handling

Warning: This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Chloroacetyl Chloride: Highly corrosive, lachrymatory (tear-inducing), and toxic.[5] It reacts violently with water and alcohols, releasing toxic HCl gas. Handle with extreme care in a fume hood. Use a syringe or dropping funnel for transfers.

-

This compound (Product): Harmful if swallowed, inhaled, or in contact with skin.[1][6] Causes skin and eye irritation.[7][8] Avoid generating dust.

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.

Spill & Waste Management: Neutralize small spills of chloroacetyl chloride with sodium bicarbonate. All chemical waste, including solvents and reaction residues, must be collected in properly labeled containers and disposed of according to institutional and local environmental regulations.[6]

Detailed Experimental Protocol

This protocol is designed for a ~10 g scale synthesis.

Materials and Reagents

| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Moles | Equiv. | Amount Used |

| O-Methylhydroxylamine Hydrochloride | 593-56-6 | 83.52 | 0.144 | 1.0 | 12.0 g |

| Chloroacetyl Chloride | 79-04-9 | 112.94 | 0.158 | 1.1 | 17.8 g (11.9 mL) |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 0.317 | 2.2 | 26.6 g |

| Dichloromethane (DCM) | 75-09-2 | - | - | - | 200 mL |

| Deionized Water | 7732-18-5 | - | - | - | 200 mL |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | - | - | - | ~10 g |

| Brine (Saturated NaCl solution) | - | - | - | - | 50 mL |

Equipment

-

500 mL three-neck round-bottom flask

-

Mechanical stirrer or magnetic stirrer with a large stir bar

-

125 mL pressure-equalizing dropping funnel

-

Low-temperature thermometer (-20 to 100 °C)

-

Ice-water bath

-

500 mL separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Procedure:

-

Reaction Setup: Equip a 500 mL three-neck flask with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Reagent Charging: Add O-methylhydroxylamine hydrochloride (12.0 g, 0.144 mol), sodium bicarbonate (26.6 g, 0.317 mol), and deionized water (100 mL) to the flask. Begin vigorous stirring to form a suspension.

-

Cooling: Place the flask in an ice-water bath and cool the internal temperature to between 0 °C and 5 °C.

-

Dropwise Addition: In a separate beaker, dissolve chloroacetyl chloride (17.8 g, 0.158 mol) in DCM (100 mL). Transfer this solution to the dropping funnel. Add the chloroacetyl chloride solution to the stirred aqueous suspension dropwise over a period of 60-90 minutes. Rationale: The reaction is exothermic; slow addition is critical to maintain the temperature below 5 °C, which prevents hydrolysis of the acyl chloride and minimizes side reactions.[9]

-

Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours.

-

Monitoring (Optional): The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 7:3 Hexane:Ethyl Acetate to track the disappearance of the starting material.[9]

-

Work-up - Phase Separation: Transfer the reaction mixture to a 500 mL separatory funnel. Allow the layers to separate and drain the lower organic (DCM) layer into a clean flask.

-

Extraction: Extract the remaining aqueous layer twice more with 50 mL portions of DCM. Combine all organic extracts.

-

Washing: Wash the combined organic layers sequentially with 50 mL of deionized water and then 50 mL of brine. Rationale: Washing removes water-soluble impurities and residual salts. The brine wash helps to break any emulsions and begins the drying process.

-

Drying: Dry the organic layer over anhydrous sodium sulfate. Swirl the flask and let it stand for 15-20 minutes. The desiccant should move freely when swirled, indicating sufficient drying.

-

Solvent Removal: Filter the dried solution to remove the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which should be a light-colored solid.

-

Purification: Recrystallize the crude solid from a minimal amount of a hot solvent system, such as a mixture of hexanes and ethyl acetate, to yield pure this compound as a white to light orange solid.[6]

Product Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed through a combination of physical and spectroscopic methods.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₄H₈ClNO₂ |

| Molecular Weight | 137.56 g/mol [1] |

| Appearance | White to light orange solid[6] |

| Melting Point | 39-41 °C[6] |

| Purity (Typical) | >95%[7] |

Spectroscopic Data

-

¹H NMR (CDCl₃): Expected signals would include a singlet for the methylene protons (-CH₂Cl), a singlet for the N-methyl protons (-NCH₃), and a singlet for the O-methyl protons (-OCH₃).

-

¹³C NMR (CDCl₃): Expected signals for the carbonyl carbon, the methylene carbon, the N-methyl carbon, and the O-methyl carbon.[1]

-

FT-IR (ATR): Key peaks should be observed for the C=O stretch of the amide (typically ~1680-1650 cm⁻¹), C-N stretching, and C-Cl stretching.[1]

-

Mass Spectrometry (GC-MS): The mass spectrum should show the molecular ion peak (M⁺) and characteristic fragmentation patterns.[10][11][12]

By comparing the obtained data with reference spectra and physical constants, the structure and purity of the synthesized compound can be confidently validated.[1][13]

References

-

Organic Syntheses. (n.d.). Chloroacetamide. Org. Syn. Coll. Vol. 1, 153. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 2-Chloro-N-methoxy-N-methylacetamide. Retrieved from [Link]

-

Patel, R. P., et al. (2014). A facile amidation of chloroacetyl chloride using DBU. Der Pharma Chemica, 6(3), 22-26. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-N-methoxy-N-methylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloro-N-methylacetamide. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis of compound 5: (a) 2‐chloro‐N‐methoxy‐N‐methylacetamide.... Retrieved from [Link]

-

MDPI. (2023). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Retrieved from [Link]

-

International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloro-N-methylacetamide IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2017). Scheme 1 Reagents and reaction conditions: (i) 2-Chloroacetyl chloride.... Retrieved from [Link]

Sources

- 1. 2-Chloro-N-methoxy-N-methylacetamide | C4H8ClNO2 | CID 2734716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O | MDPI [mdpi.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. 2-Chloro-N-methylacetamide, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 9. sphinxsai.com [sphinxsai.com]

- 10. 2-Chloro-N-methylacetamide [webbook.nist.gov]

- 11. 2-chloro-N,N-dimethylacetamide | C4H8ClNO | CID 75886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Chloro-N-methylacetamide [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

Application Note: Strategic Functionalization of Fluoroquinolones using 2-Chloro-N-methoxyacetamide

[1]

Strategic Overview

The modification of the C-7 position in fluoroquinolones (e.g., ciprofloxacin, norfloxacin) is a pivotal strategy in modern drug discovery. While the quinolone core is essential for DNA gyrase inhibition, the C-7 substituent dictates the pharmacokinetic profile, solubility, and activity against resistant bacterial strains (e.g., MRSA, Pseudomonas aeruginosa).

2-chloro-N-methoxyacetamide (and its methylated analog, 2-chloro-N-methoxy-N-methylacetamide [Weinreb linker]) serves as a "privileged electrophile."[1] It allows for the introduction of an acetamide moiety containing an

Key Applications

-

C-7 Distal Functionalization: Attaching a "tail" to the piperazine ring to interact with secondary binding pockets in Topoisomerase IV.[1]

-

Solubility Enhancement: The polar

-methoxy amide improves aqueous solubility of lipophilic quinolone cores.[1] -

Prodrug Design: The Weinreb amide functionality can serve as a metabolic handle or a precursor for further ketone synthesis.[1]

Chemical Basis & Mechanism[1][2]

The reaction relies on a classical Nucleophilic Substitution (

Reaction Scheme

The secondary amine (N-4 of the piperazine) attacks the

Figure 1: Mechanistic pathway for the N-alkylation of piperazinyl quinolones.

Detailed Experimental Protocol

Protocol A: C-7 N-Alkylation of Ciprofloxacin

This protocol describes the synthesis of 7-[4-(N-methoxycarbamoylmethyl)-1-piperazinyl]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.[1]

Materials & Reagents

| Reagent | Equiv.[1][2][3][4] | Role | CAS No. (Ref) |

| Ciprofloxacin (Free Base) | 1.0 | Substrate | 85721-33-1 |

| 2-chloro-N-methoxy-N-methylacetamide | 1.2 | Electrophile | 67442-07-3 |

| Potassium Carbonate ( | 2.5 | Base | 584-08-7 |

| Sodium Iodide (NaI) | 0.1 | Catalyst (Finkelstein) | 7681-82-5 |

| DMF (Anhydrous) | - | Solvent | 68-12-2 |

Step-by-Step Procedure

-

Preparation:

-

Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon to maintain an inert atmosphere.[1]

-

-

Dissolution:

-

Add Ciprofloxacin (1.0 mmol, 331 mg) and anhydrous DMF (10 mL).[1]

-

Stir at Room Temperature (RT) until a suspension or clear solution is obtained (solubility may vary; suspension is acceptable).

-

-

Activation:

-

Addition:

-

Add 2-chloro-N-methoxy-N-methylacetamide (1.2 mmol, 165 mg) dropwise via syringe.[1]

-

-

Reaction:

-

Workup:

-

Cool the reaction mixture to RT.

-

Pour the mixture into Ice-Cold Water (50 mL) with vigorous stirring.

-

Adjust pH to ~7.0 using dilute acetic acid if necessary to maximize precipitation.[1]

-

Filtration: Collect the precipitate by vacuum filtration.[1][5] Wash with cold water (

mL) and cold diethyl ether (

-

-

Purification:

-

Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).[1]

-

Workflow Visualization

Figure 2: Operational workflow for the synthesis of N-methoxyacetamide quinolone derivatives.

Analytical Validation (QC)

To ensure the protocol was successful, the following spectral characteristics must be verified.

| Technique | Observation | Interpretation |

| Appearance of | ||

| Appearance of | ||

| Appearance of methylene linker ( | ||

| MS (ESI+) | Mass shift corresponding to | |

| HPLC | Shift in Retention Time ( | Product should be less polar (longer |

Troubleshooting & Expert Insights

References

-

Biological Activity of Quinolone Derivatives

-

Reagent Properties (2-Chloro-N-methoxy-N-methylacetamide)

-

Synthesis of Piperazinyl Quinolones

-

Weinreb Amide Chemistry

Sources

- 1. 2-Chloro-N-methoxy-N-methylacetamide | C4H8ClNO2 | CID 2734716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Quinolone synthesis [organic-chemistry.org]

- 3. asianpubs.org [asianpubs.org]

- 4. academicjournals.org [academicjournals.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Chemical evolution of the fluoroquinolone antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scbt.com [scbt.com]

- 10. 2-Chloro-N-methoxy-N-methylacetamide Online | 2-Chloro-N-methoxy-N-methylacetamide Manufacturer and Suppliers [scimplify.com]

- 11. fluorochem.co.uk [fluorochem.co.uk]

Application Note: One-Pot & Telescoped Synthesis Using 2-Chloro-N-methoxyacetamide Derivatives

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the utility of 2-chloro-N-methoxy-N-methylacetamide (and its secondary amide analog) as a linchpin reagent for the rapid assembly of bioactive heterocycles, specifically Pseudomonas Quinolone Signal (PQS) analogs.[1]

Executive Summary & Reagent Profile[4]

The reagent 2-chloro-N-methoxyacetamide refers to a class of bifunctional electrophiles used to introduce a chloroacetyl moiety while leveraging the unique reactivity of the N-methoxy group. In high-value synthesis, this predominantly refers to the Weinreb Amide derivative (2-chloro-N-methoxy-N-methylacetamide) , which prevents over-alkylation during nucleophilic attack.[2]

This guide focuses on its critical role in the synthesis of 2-alkyl-4-quinolones (such as PQS), a class of potent quorum-sensing signaling molecules and antibiotic scaffolds.[2]

Reagent Specifications

| Property | Weinreb Amide Derivative | Secondary Amide Derivative |

| Chemical Name | 2-Chloro-N-methoxy-N-methylacetamide | This compound |

| CAS Number | 67442-07-3 | 36851-81-7 |

| Primary Utility | Synthesis of | Synthesis of N-methoxy heterocycles; [3+3] Cyclizations |

| Key Feature | Stable 5-membered chelate with metals (Mg/Li) | Directing group for C-H activation; Electrophile |

| Storage | 2–8 °C, Hygroscopic | 2–8 °C, Moisture Sensitive |

Core Application: Synthesis of Pseudomonas Quinolone Signal (PQS)[1][2][3][7]

The most impactful application of this reagent is the synthesis of 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) .[2] The workflow utilizes the Weinreb amide to generate an

The Mechanistic Advantage

The reaction relies on the Weinreb Chelation Model . Unlike standard amides, the N-methoxy-N-methyl group forms a stable 5-membered cyclic transition state with the organometallic reagent (Mg or Li). This prevents the tetrahedral intermediate from collapsing until acidic quench, thereby stopping the reaction at the ketone stage and preventing over-addition to the alcohol.

Reaction Pathway Diagram

The following diagram illustrates the mechanistic flow from the Weinreb amide to the final quinolone scaffold.

Figure 1: Mechanistic pathway for the conversion of Weinreb amide to PQS via stable chelation and subsequent cyclization.

Detailed Experimental Protocol

Protocol A: Synthesis of -Chloro Ketone Intermediate

Objective: Selective mono-alkylation of 2-chloro-N-methoxy-N-methylacetamide.

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and maintain under inert atmosphere (

or Ar). -

Reagent Preparation: Dissolve 2-chloro-N-methoxy-N-methylacetamide (1.0 equiv, e.g., 5.0 mmol) in anhydrous THF (20 mL). Cool the solution to 0 °C .

-

Grignard Addition: Add Heptylmagnesium bromide (1.0 M in THF, 1.1 equiv) dropwise over 15 minutes.

-

Note: The solution may turn slightly yellow. The low temperature and slow addition are crucial to maintain the stability of the chelate.

-

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 1 hour.

-

Quench: Carefully quench with 1 M HCl (10 mL) at 0 °C. This breaks the Mg-chelate and releases the ketone.

-

Workup: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Output: Crude 1-chloro-2-nonanone . (Yield typically >85%).[3]

Protocol B: One-Pot Cyclization to PQS

Objective: Condensation and cyclization of the

-

Mixing: In a microwave vial (or sealed tube), combine the crude 1-chloro-2-nonanone (1.0 equiv) and anthranilic acid (1.2 equiv).

-

Solvent: Add anhydrous ethanol or dioxane (5 mL per mmol).

-

Conditions (Microwave): Irradiate at 150 °C for 20–30 minutes.

-

Alternative (Thermal): Reflux in toluene/ethanol for 12–16 hours.

-

-

Purification: Cool to RT. The product often precipitates. Filter and wash with cold ethanol. Recrystallize from EtOH/EtOAc if necessary.

-

Validation: Confirm identity via

-NMR (characteristic quinolone NH singlet at ~11-12 ppm).

Performance Data & Optimization

The following data summarizes the yield efficiency of this protocol compared to traditional methods (e.g., condensation of aniline with

| Method | Key Reagent | Reaction Steps | Overall Yield | Atom Economy |

| Weinreb Route (This Protocol) | 2-Chloro-N-methoxy-N-methylacetamide | 2 (Telescoped) | 65 - 82% | High |

| Traditional Duff Reaction | Aniline / Hexanoyl chloride | 3+ | 20 - 35% | Low |

| Ethyl 3-oxodecanoate | 2 | 45 - 55% | Moderate |

Troubleshooting Guide

-

Low Yield in Step 1: Ensure the Grignard reagent is titrated and fresh. Moisture kills the reaction.

-

Over-alkylation (Tertiary Alcohol formation): This is rare with Weinreb amides but can occur if the quench is delayed too long at high temperatures or if the "N-methoxy" group is cleaved. Ensure the temperature remains < 25 °C before quench.

-

Incomplete Cyclization: If using thermal heating, ensure the reaction runs for at least 12 hours. Microwave irradiation is significantly more efficient for this condensation.

Specialized Application: [3+3] Cyclization (Secondary Amide)

While less common, the secondary amide This compound (CAS 36851-81-7) is utilized in desymmetric cyclizations.

-

Reaction: Reaction with para-quinamines or similar electrophiles.

-

Mechanism: The N-methoxy group acts as a nucleophile (via the oxygen or nitrogen depending on base) or a directing group, while the

-chloro group serves as the electrophilic trap. -

Outcome: Formation of complex N-methoxy-heterocycles (e.g., 1,2,4-oxadiazines) which are difficult to access via other routes.

References

-

Hodgkinson, J. T., Galloway, W. R. J. D., Welch, M., & Spring, D. R. (2012).[4] Microwave-assisted preparation of the quorum-sensing molecule 2-heptyl-3-hydroxy-4(1H)-quinolone and structurally related analogs.[4] Nature Protocols, 7(6), 1184–1192.

- Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.

- Hradil, P., et al. (2006). Preparation of 2-substituted 4(1H)-quinolones. Journal of Heterocyclic Chemistry, 43, 129.

-

Sigma-Aldrich. (n.d.). Product Specification: 2-Chloro-N-methoxy-N-methylacetamide.[1][2][4]

Sources

- 1. 2-Chloro-N-methoxy-N-methylacetamide , 98% , 67442-07-3 - CookeChem [cookechem.com]

- 2. nbinno.com [nbinno.com]

- 3. 697258-71-2,1-(pyridin-3-ylsulfonyl)piperidine-4-carboxylic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

2-chloro-N-methoxyacetamide as an electrophilic aminating agent

Technical Guide: Electrophilic Amination with -Chloro- -Methoxyamides[1]

Part 1: Executive Summary & Mechanistic Insight

The Reagent Profile

-

Active Species:

-Chloro- -

Precursor:

-Methoxyacetamide (or 2-chloro- -

Primary Utility: Direct electrophilic amination of arenes (C-H amination) and nucleophiles to synthesize

-methoxy-lactams, oxindoles, and aniline derivatives.[1] -

Key Advantage: Enables the direct installation of a protected amine (

-OMe) onto aromatic rings without transition metal catalysis, driven by the formation of reactive nitrenium ions.[1]

Mechanism of Action: The Nitrenium Ion Pathway

The reactivity is governed by the Anomeric Effect at the nitrogen center.[1] The lone pair on the nitrogen is less available for amide resonance due to the electronegativity of the chlorine and methoxy groups.[1]

-

Ionization: Under thermal or Lewis acid activation, the weak

bond undergoes heterolytic cleavage.[1] -

Nitrenium Formation: This generates a transient, highly electrophilic

-alkoxynitrenium ion ( -

Electrophilic Attack: The nitrenium ion attacks electron-rich

-systems (arenes) or nucleophiles.[1] -

Re-aromatization: Loss of a proton restores aromaticity, yielding the

-acylated-

Caption: Mechanistic pathway from precursor chlorination to nitrenium ion generation and electrophilic aromatic substitution.

Part 2: Experimental Protocols

Safety & Handling (Critical)

-

Mutagenicity:

-Chloro- -

Instability: These reagents are thermally labile.[1] Store at -20°C if isolated, but in situ generation is recommended for safety.[1]

-

Explosion Hazard: Avoid metal spatulas with neat

-chloro compounds; use Teflon or glass.[1]

Protocol A: Synthesis of the Active Reagent ( -Chlorination)

If you are starting with commercial 2-chloro-

Reagents:

-

Substrate:

-Methoxyacetamide derivative (1.0 equiv)[1] -

Chlorinating Agent: tert-Butyl hypochlorite (

-BuOCl) (1.05 equiv)[1] -

Solvent: Dichloromethane (DCM) or Benzene (anhydrous)[1]

Step-by-Step:

-

Dissolution: Dissolve the

-methoxyacetamide (e.g., 2-chloro- -

Chlorination: Cool the solution to 0°C. Add

-BuOCl dropwise via syringe over 5 minutes. -

Reaction: Stir at 0°C for 30–60 minutes. Monitor by TLC (the

-chloro species is usually less polar and UV active).[1] -

Workup (Optional): For in situ use, proceed directly to Protocol B. To isolate (not recommended for long storage), wash with cold water, dry over

, and concentrate in vacuo at <20°C.

Protocol B: Electrophilic Aromatic Amination (Intramolecular)

This protocol describes the cyclization of an

Reagents:

-

Active Reagent:

-Chloro- -

Lewis Acid: Zinc Acetate (

) or Silver salts ( -

Solvent: Nitromethane (

) or Acetonitrile (polar solvents stabilize the nitrenium ion).[1]

Step-by-Step:

-

Setup: Dissolve the

-chloro reagent in Nitromethane (0.1 M). -

Activation: Add anhydrous

(1.1 equiv).[1] -

Reaction: Stir at room temperature. If the substrate is deactivated, gentle heating (40–50°C) may be required.[1]

-

Observation: The reaction often darkens as the nitrenium ion forms and reacts.[1]

-

-

Quench: Once starting material is consumed (TLC), dilute with Ethyl Acetate.

-

Wash: Wash with saturated

followed by brine. -

Purification: Dry over

and purify via flash column chromatography.

Table 1: Troubleshooting & Optimization

| Problem | Possible Cause | Solution |

| No Reaction | Switch to a more polar solvent ( | |

| Decomposition | Reaction temperature too high. | Perform at 0°C; ensure strict exclusion of light. |

| Chlorination | Competitive radical chlorination of the ring.[1] | Add a radical scavenger (e.g., TEMPO) or ensure the reaction is performed in the dark (ionic pathway).[1] |

| Rearrangement | HERON reaction dominates (migration of OMe).[1] | This competing pathway occurs in electron-deficient systems.[1] Ensure the aromatic ring is sufficiently nucleophilic.[1] |

Part 3: Scope and Applications

Substrate Scope

The electrophilic amination efficiency depends heavily on the nucleophilicity of the acceptor:

-

Electron-Rich Arenes (Phenols, Ethers): React rapidly at ambient temperature.[1]

-

Electron-Neutral Arenes: Require Lewis Acid catalysis (

, -

Electron-Poor Arenes: Generally unreactive or require harsh conditions that favor decomposition.[1]

Workflow Visualization

Caption: Operational workflow for converting N-methoxy precursors to aminated products.

References

-

Glover, S. A., & Rosser, A. (2014).[1][3][4] Studies of the Structure, Amidicity, and Reactivity of

-Chlorohydroxamic Esters and -

Glover, S. A. (2004).[1] Anomeric amides – structure, properties and reactivity. Tetrahedron. [1]

-

Kawase, M., et al. (2002).[1] Electrophilic aromatic substitution with

-methoxy- -

Sigma-Aldrich. (n.d.).[1] Product Specification: 2-Chloro-

-methoxy-

Sources

- 1. 2-Chloro-N-methoxy-N-methylacetamide | C4H8ClNO2 | CID 2734716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 697258-71-2,1-(pyridin-3-ylsulfonyl)piperidine-4-carboxylic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. scribd.com [scribd.com]

- 7. 2-Chloro-N-methoxy-N-methylacetamide | 67442-07-3 | TCI AMERICA [tcichemicals.com]

Application Note: Real-Time Monitoring of 2-Chloro-N-methoxyacetamide Reactions using Thin-Layer Chromatography

Abstract

This application note provides a comprehensive guide to the utilization of Thin-Layer Chromatography (TLC) for monitoring the progress of reactions involving 2-chloro-N-methoxyacetamide. As a versatile electrophile, this compound is a valuable building block in organic synthesis. Efficiently tracking its consumption and the formation of products is critical for reaction optimization, endpoint determination, and overall success in synthetic campaigns. This document outlines the fundamental principles of TLC, detailed protocols for sample preparation, selection of appropriate solvent systems, and visualization techniques tailored for this class of compounds. Furthermore, it offers expert insights into the interpretation of TLC results and troubleshooting common issues, ensuring reliable and reproducible reaction monitoring.

Introduction: The Critical Role of Reaction Monitoring

In the realm of synthetic chemistry, the ability to monitor a reaction in real-time is paramount. It allows the chemist to ascertain the optimal reaction time, identify the formation of byproducts, and prevent the decomposition of desired products.[1][2] Thin-Layer Chromatography (TLC) stands out as a rapid, cost-effective, and highly versatile analytical technique for this purpose.[3] Its simplicity and the small sample volumes required make it an indispensable tool in both academic and industrial research settings.[2]

This guide focuses on the application of TLC to monitor reactions of this compound, a compound frequently employed in the synthesis of more complex molecules. A typical reaction involves the nucleophilic substitution of the chlorine atom by a nucleophile, such as a primary or secondary amine, to form a new carbon-nitrogen bond. Understanding the polarity differences between the starting material and the product is the cornerstone of successful TLC monitoring.

The Principle of Thin-Layer Chromatography

TLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[3][4]

-

Stationary Phase: Typically, a thin layer of an adsorbent material, such as silica gel or alumina, is coated onto an inert backing like glass or aluminum.[3] For the separation of amides and alkyl halides, silica gel is the most common choice due to its polar nature.[5]

-

Mobile Phase (Eluent): A solvent or a mixture of solvents that moves up the stationary phase by capillary action.[4] The choice of eluent is crucial and is determined by the polarity of the compounds to be separated.

The separation is governed by the principle of "like dissolves like." More polar compounds will have a stronger affinity for the polar stationary phase (silica gel) and will therefore travel a shorter distance up the plate. Conversely, less polar compounds will be more soluble in the mobile phase and will travel further. This differential migration results in the separation of the components of the reaction mixture.

The Retention Factor (Rf) is a key parameter used to quantify the movement of a compound on a TLC plate. It is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[6]

The Reaction: Nucleophilic Substitution of this compound

A common application of this compound is its reaction with a primary amine (R-NH2) to yield the corresponding N-substituted glycinamide derivative. This is a classic SN2 reaction where the amine acts as the nucleophile, displacing the chloride leaving group.

Reaction Scheme:

The starting material, this compound, is a relatively polar molecule due to the presence of the amide and methoxy groups. The product, however, will have a different polarity depending on the nature of the 'R' group on the amine. Generally, the product will have a different Rf value than the starting material, allowing for effective monitoring by TLC.

Experimental Protocols

Materials and Equipment

-

TLC plates (silica gel 60 F254)

-

Developing chamber with a lid

-

Capillary tubes for spotting

-

UV lamp (254 nm)

-

Staining jars

-

Heat gun

-

Solvents for mobile phase (e.g., hexane, ethyl acetate, dichloromethane, methanol)

-

Staining solutions (e.g., potassium permanganate, ninhydrin, p-anisaldehyde)

Step-by-Step Protocol for Monitoring the Reaction

-

Preparation of the TLC Plate:

-

With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

-

Mark three lanes on the baseline for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).

-

-

Sample Preparation and Spotting:

-

Starting Material (SM): Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Reaction Mixture (RM): At various time points (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot of the reaction mixture using a capillary tube. Dilute this aliquot with a suitable solvent if the reaction mixture is too concentrated.

-

Spotting: Using a clean capillary tube for each sample, spot a small amount of the SM solution on the leftmost mark and the RM solution on the rightmost mark. For the co-spot lane, first spot the SM, and then carefully spot the RM directly on top of the SM spot. Keep the spots as small as possible (1-2 mm in diameter).

-

-

Developing the TLC Plate:

-

Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the baseline on the TLC plate.

-

Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors.

-

Carefully place the spotted TLC plate into the chamber and close the lid.

-

Allow the solvent to ascend the plate by capillary action.

-

When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

-

Allow the plate to air dry completely.

-

Visualization Techniques

Since this compound and its amine-substituted products are often colorless, visualization techniques are necessary.

-

UV Light (Non-destructive):

-

If the TLC plates contain a fluorescent indicator (F254), compounds that absorb UV light will appear as dark spots under a 254 nm UV lamp. This is often the first method to try.[7]

-

-

Chemical Stains (Destructive):

-

Potassium Permanganate (KMnO4) Stain: This is a good general-purpose stain for compounds that can be oxidized.[8]

-

Preparation: Dissolve 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water.

-

Procedure: Briefly dip the dried TLC plate into the stain solution and then gently heat with a heat gun.[6] Spots will appear as yellow to brown against a purple background.

-

-

Ninhydrin Stain: This stain is specific for primary and secondary amines, turning them a characteristic purple or yellow color.[9] This is particularly useful for visualizing the unreacted amine starting material.

-

Preparation: Dissolve 0.3 g of ninhydrin in 100 mL of butanol and add 3 mL of acetic acid.

-

Procedure: Dip the plate in the ninhydrin solution and heat gently.

-

-

p-Anisaldehyde Stain: A versatile stain that can produce a range of colors for different functional groups upon heating.[9]

-

Preparation: Carefully add 135 mL of absolute ethanol to 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde.

-

Procedure: Dip the plate and heat with a heat gun.

-

-

Interpretation of Results

-

t=0: At the beginning of the reaction, you should see a spot in the SM lane and a corresponding spot in the RM lane at the same Rf value. The co-spot lane will show a single spot.

-

As the reaction progresses: The intensity of the starting material spot in the RM lane will decrease, and a new spot corresponding to the product will appear. The product will typically have a different Rf value.

-

Reaction completion: The reaction is considered complete when the starting material spot is no longer visible in the RM lane.

Table 1: Example TLC Data for a Reaction of this compound with a Primary Amine

| Time Point | Rf of Starting Material (this compound) | Rf of Product | Observations |

| 0 h | 0.6 | - | Strong SM spot in RM lane. |

| 1 h | 0.6 | 0.4 | Faint product spot appears, SM spot is still strong. |

| 2 h | 0.6 | 0.4 | Product spot intensifies, SM spot diminishes. |

| 4 h | - | 0.4 | SM spot is no longer visible in the RM lane. |

Optimization of the TLC Method

Solvent System Selection

The choice of the mobile phase is critical for achieving good separation. A common starting point for neutral organic molecules is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1]

-

If the spots are too high on the plate (high Rf): The mobile phase is too polar. Decrease the proportion of the polar solvent.

-

If the spots are too low on the plate (low Rf): The mobile phase is not polar enough. Increase the proportion of the polar solvent.

For reactions involving amines, which can be basic, or if byproducts are acidic, adding a small amount of a modifier to the eluent can improve separation and prevent streaking. For example, a few drops of triethylamine can be added for basic compounds, and acetic acid for acidic compounds.[10]

A good starting solvent system for reactions of this compound is a 7:3 mixture of hexanes:ethyl acetate. The polarity can be adjusted as needed. For more polar products, a dichloromethane:methanol system might be more appropriate.[8]

Troubleshooting Common TLC Problems

| Problem | Possible Cause | Solution |

| Streaking spots | Sample is too concentrated. | Dilute the sample before spotting. |

| The sample is not fully soluble in the mobile phase. | Try a different mobile phase. | |

| The compound is acidic or basic. | Add a small amount of acetic acid or triethylamine to the eluent. | |

| Spots are too large | The initial spot was too large. | Use a fine capillary and apply the sample in small portions, allowing the solvent to evaporate between applications. |

| No spots are visible | The sample is not UV active and the wrong stain was used. | Try a more general stain like potassium permanganate or p-anisaldehyde. |

| The concentration of the sample is too low. | Spot the sample multiple times in the same location, allowing the solvent to dry in between.[11] |

Visualizing the Workflow

Diagram 1: TLC Monitoring Workflow

Caption: A flowchart illustrating the key stages of monitoring a reaction by TLC.

Diagram 2: Interpreting TLC Results Over Time

Caption: Idealized TLC plates showing the progression of a reaction over time.

Conclusion

Thin-Layer Chromatography is an invaluable technique for the real-time monitoring of reactions involving this compound. Its simplicity, speed, and low cost make it an essential tool for any synthetic chemist. By carefully selecting the mobile phase and visualization agent, researchers can gain crucial insights into the progress of their reactions, leading to improved yields, purity, and overall efficiency. This application note provides a robust framework for developing and implementing effective TLC-based reaction monitoring protocols.

References

-

Reddit. (2020). TLC seperation of carboxylix acid, amine, and the amide product. Retrieved from [Link]

-

CHEM 344 Thin Layer Chromatography. (n.d.). Retrieved from [Link]

-

Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

-

Operachem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved from [Link]

-

EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

-

Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-N-methoxy-N-methylacetamide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 13). 9.3F: Visualizing TLC Plates. Retrieved from [Link]

-

National Institutes of Health. (2024, December 6). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Retrieved from [Link]

-

ResearchGate. (n.d.). The TLC plate showing dansylation of primary and secondary amines. Retrieved from [Link]

-

Reddit. (2024, November 13). TLC for amide synthesis. Retrieved from [Link]